Cas no 2228222-46-4 (tert-butyl 2-3-(methoxymethyl)furan-2-ylpiperazine-1-carboxylate)

tert-butyl 2-3-(methoxymethyl)furan-2-ylpiperazine-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- tert-butyl 2-3-(methoxymethyl)furan-2-ylpiperazine-1-carboxylate
- tert-butyl 2-[3-(methoxymethyl)furan-2-yl]piperazine-1-carboxylate
- 2228222-46-4
- EN300-1884454
-
- インチ: 1S/C15H24N2O4/c1-15(2,3)21-14(18)17-7-6-16-9-12(17)13-11(10-19-4)5-8-20-13/h5,8,12,16H,6-7,9-10H2,1-4H3
- InChIKey: QSUAGPDBBLFLNU-UHFFFAOYSA-N
- ほほえんだ: O1C=CC(COC)=C1C1CNCCN1C(=O)OC(C)(C)C
計算された属性
- せいみつぶんしりょう: 296.17360725g/mol
- どういたいしつりょう: 296.17360725g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 21
- 回転可能化学結合数: 5
- 複雑さ: 356
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.7
- トポロジー分子極性表面積: 63.9Ų
tert-butyl 2-3-(methoxymethyl)furan-2-ylpiperazine-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1884454-2.5g |
tert-butyl 2-[3-(methoxymethyl)furan-2-yl]piperazine-1-carboxylate |
2228222-46-4 | 2.5g |
$4388.0 | 2023-09-18 | ||
Enamine | EN300-1884454-0.5g |
tert-butyl 2-[3-(methoxymethyl)furan-2-yl]piperazine-1-carboxylate |
2228222-46-4 | 0.5g |
$2149.0 | 2023-09-18 | ||
Enamine | EN300-1884454-0.1g |
tert-butyl 2-[3-(methoxymethyl)furan-2-yl]piperazine-1-carboxylate |
2228222-46-4 | 0.1g |
$1970.0 | 2023-09-18 | ||
Enamine | EN300-1884454-5.0g |
tert-butyl 2-[3-(methoxymethyl)furan-2-yl]piperazine-1-carboxylate |
2228222-46-4 | 5g |
$6492.0 | 2023-06-01 | ||
Enamine | EN300-1884454-0.05g |
tert-butyl 2-[3-(methoxymethyl)furan-2-yl]piperazine-1-carboxylate |
2228222-46-4 | 0.05g |
$1880.0 | 2023-09-18 | ||
Enamine | EN300-1884454-0.25g |
tert-butyl 2-[3-(methoxymethyl)furan-2-yl]piperazine-1-carboxylate |
2228222-46-4 | 0.25g |
$2059.0 | 2023-09-18 | ||
Enamine | EN300-1884454-5g |
tert-butyl 2-[3-(methoxymethyl)furan-2-yl]piperazine-1-carboxylate |
2228222-46-4 | 5g |
$6492.0 | 2023-09-18 | ||
Enamine | EN300-1884454-10g |
tert-butyl 2-[3-(methoxymethyl)furan-2-yl]piperazine-1-carboxylate |
2228222-46-4 | 10g |
$9627.0 | 2023-09-18 | ||
Enamine | EN300-1884454-1.0g |
tert-butyl 2-[3-(methoxymethyl)furan-2-yl]piperazine-1-carboxylate |
2228222-46-4 | 1g |
$2239.0 | 2023-06-01 | ||
Enamine | EN300-1884454-10.0g |
tert-butyl 2-[3-(methoxymethyl)furan-2-yl]piperazine-1-carboxylate |
2228222-46-4 | 10g |
$9627.0 | 2023-06-01 |
tert-butyl 2-3-(methoxymethyl)furan-2-ylpiperazine-1-carboxylate 関連文献
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Lauro Oliver Paz-Borbón,Andres López-Martínez,Ignacio L. Garzón,Alvaro Posada-Amarillas,Henrik Grönbeck Phys. Chem. Chem. Phys., 2017,19, 17845-17855
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
tert-butyl 2-3-(methoxymethyl)furan-2-ylpiperazine-1-carboxylateに関する追加情報
Introduction to Tert-butyl 2-3-(methoxymethyl)furan-2-ylpiperazine-1-carboxylate (CAS No. 2228222-46-4)
Tert-butyl 2-3-(methoxymethyl)furan-2-ylpiperazine-1-carboxylate is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 2228222-46-4, represents a novel molecular structure that combines a furan ring with a piperazine moiety, both of which are well-documented scaffolds in drug discovery. The presence of a tert-butyl ester group and a 3-(methoxymethyl) substituent further enhances its structural complexity, making it a promising candidate for further exploration in synthetic chemistry and pharmacological applications.
The compound’s unique structural features position it as a potential intermediate in the synthesis of more complex molecules. The furan ring, known for its ability to participate in various chemical reactions such as nucleophilic additions and cycloadditions, offers versatility in molecular design. Meanwhile, the piperazine ring, characterized by its nitrogen-rich structure, is frequently incorporated into bioactive molecules due to its role in enhancing solubility and binding affinity to biological targets.
Recent advancements in drug development have highlighted the importance of hybrid molecules that combine different pharmacophoric elements. The combination of a furan derivative with a piperazine scaffold in Tert-butyl 2-3-(methoxymethyl)furan-2-ylpiperazine-1-carboxylate aligns with this trend, as it provides a platform for designing molecules with enhanced pharmacological properties. For instance, the methoxymethyl group can serve as a protecting group or participate in further functionalization, allowing for modular design approaches in medicinal chemistry.
In the context of modern pharmaceutical research, the synthesis and characterization of such compounds are critical steps toward identifying new therapeutic agents. The tert-butyl ester group not only contributes to the overall stability of the molecule but also serves as a handle for subsequent chemical modifications. This feature is particularly valuable in multi-step synthetic routes where selective reactions are required to introduce additional functional groups or linkages.
The potential applications of Tert-butyl 2-3-(methoxymethyl)furan-2-ylpiperazine-1-carboxylate extend to various therapeutic areas. For example, piperazine derivatives are known to interact with serotonin receptors, making them relevant in the treatment of neurological disorders. Additionally, furan-based compounds have shown promise in antimicrobial and anti-inflammatory contexts. The unique combination of these structural elements suggests that this compound may exhibit novel biological activities worth investigating.
From a synthetic chemistry perspective, the preparation of Tert-butyl 2-3-(methoxymethyl)furan-2-ylpiperazine-1-carboxylate involves careful consideration of reaction conditions and reagent selection. The introduction of the furan ring typically requires methods such as condensation reactions or metal-catalyzed coupling processes. Similarly, the attachment of the piperazine moiety can be achieved through nucleophilic substitution or cyclization reactions. The presence of the tert-butyl ester group necessitates conditions that prevent unwanted side reactions while ensuring high yield and purity.
Recent studies have demonstrated the utility of similar molecular architectures in drug discovery programs. For instance, furan-piperazine hybrids have been explored as potential inhibitors of enzymes involved in cancer metabolism. The structural features of Tert-butyl 2-3-(methoxymethyl)furan-2-ylpiperazine-1-carboxylate, including its ability to undergo further derivatization, make it an attractive scaffold for such investigations.
The chemical properties of this compound also make it suitable for computational studies aimed at predicting its behavior in biological systems. Molecular modeling techniques can help elucidate how Tert-butyl 2-3-(methoxymethyl)furan-2-ylpiperazine-1-carboxylate interacts with target proteins or enzymes, providing insights into its potential pharmacological effects. Such simulations are increasingly integral to drug development pipelines, enabling researchers to prioritize compounds based on their predicted efficacy and selectivity.
In conclusion, Tert-butyl 2-3-(methoxymethyl)furan-2-ylpiperazine-1-carboxylate (CAS No. 2228222-46-4) represents a structurally interesting molecule with potential applications in pharmaceutical research. Its combination of a furan ring, piperazine moiety, and protective ester group offers opportunities for innovative synthetic strategies and biological investigations. As drug discovery continues to evolve toward more sophisticated molecular designs, compounds like this one will play a crucial role in advancing our understanding of therapeutic agents and their mechanisms of action.
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